molecular formula C7H5BrINO2 B14847829 (6-Bromo-4-iodopyridin-2-YL)acetic acid

(6-Bromo-4-iodopyridin-2-YL)acetic acid

Cat. No.: B14847829
M. Wt: 341.93 g/mol
InChI Key: OHQNKCSTMCJCGX-UHFFFAOYSA-N
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Description

(6-Bromo-4-iodopyridin-2-YL)acetic acid is a halogenated pyridine derivative featuring a bromine atom at position 6, an iodine atom at position 4, and an acetic acid moiety at position 2 of the pyridine ring. Pyridine derivatives with halogen substituents are critical in medicinal chemistry and materials science due to their tunable electronic properties and reactivity in cross-coupling reactions .

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

2-(6-bromo-4-iodopyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5BrINO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12)

InChI Key

OHQNKCSTMCJCGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of (6-Bromo-4-iodopyridin-2-YL)acetic acid may involve large-scale halogenation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-4-iodopyridin-2-YL)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

(6-Bromo-4-iodopyridin-2-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Bromo-4-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (6-Bromo-4-iodopyridin-2-YL)acetic acid with its closest analogs based on substituent patterns, molecular weights, and structural features (derived from and ):

Compound Name CAS Number Substituents (Pyridine Positions) Molecular Weight Structural Similarity
2-(6-Bromopyridin-2-yl)acetic acid 1093879-46-9 Br (6), CH₂COOH (2) 216.03 0.89
2-(4-Bromo-6-methylpyridin-2-yl)acetic acid 1804419-95-1 Br (4), CH₃ (6), CH₂COOH (2) 230.05 0.98
2-(4,5-Dibromopyridin-2-yl)acetic acid 192642-85-6 Br (4,5), CH₂COOH (2) 294.88 0.89
2-(5-Bromopyridin-2-yl)acetic acid 192642-96-9 Br (5), CH₂COOH (2) 216.03 0.89
4-Bromo-5-methylpyridine-2-acetic acid 1807198-39-5 Br (4), CH₃ (5), CH₂COOH (2) 230.05 0.86

Key Observations:

Halogen Diversity: The presence of iodine in this compound distinguishes it from bromine-only analogs.

Substituent Positioning: Halogen placement significantly impacts electronic effects.

Molecular Weight: The iodine substituent increases molecular weight by ~47 g/mol compared to bromine analogs (e.g., 216.03 → ~263.03 for the target compound). This could influence crystallization behavior, as noted in SHELX-based structural studies .

Research Findings and Limitations

  • Reactivity : Brominated pyridine-acetic acid derivatives are frequently used in pharmaceutical synthesis. For instance, 2-(6-Bromopyridin-2-yl)acetic acid (CAS 1093879-46-9) serves as a precursor in kinase inhibitor development . However, iodinated analogs like the target compound are less studied in the provided evidence, suggesting a gap in documented applications.
  • Physical Properties: Acetic acid derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol), as seen in analogs like 2-(5-Bromopyridin-2-yl)acetic acid . The iodine atom in the target compound may reduce solubility due to increased hydrophobicity, though this remains speculative without direct data.

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